3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid
Overview
Description
“3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid” is a chemical compound with the molecular formula C19H19NO5 . It is also known by other names such as Weinreb Linker, N-Fmoc-N-methoxy-3-aminopropionic acid . The compound has a molecular weight of 341.4 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C19H19NO5/c1-24-20 (11-10-18 (21)22)19 (23)25-12-17-15-8-4-2-6-13 (15)14-7-3-5-9-16 (14)17/h2-9,17H,10-12H2,1H3, (H,21,22)
. The Canonical SMILES representation is CON (CCC (=O)O)C (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 341.4 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 7 .
Scientific Research Applications
Chemo-Selective Properties and Kinetics
The compound 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid is involved in the synthesis and study of 9-aryl-fluorenes from triarylcarbinols. The orientation of intramolecular aromatic substitution reactions is influenced by the nature of substituents on the aryl rings, showcasing chemo-selective properties. The compound also exhibits enantiomerical kinetics, particularly in the case of 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene, with first-order rate constants and thermodynamic parameters determined through Eyring plot analysis (Teng et al., 2013).
Fluorescence Derivatisation
The compound is used in fluorescence derivatisation of amino acids. It's coupled to amino acids' main and lateral chains to form strongly fluorescent derivatives, useful in biological assays due to their strong fluorescence in both ethanol and water at physiological pH (Frade et al., 2007).
Synthesis of Amino Acids and Peptides
The compound is integral in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids and peptides. It's used in the Arndt-Eistert protocol leading to enantiomerically pure N-Fmoc-protected β-amino acids and peptides with high yield (Ellmerer-Müller et al., 1998). Additionally, it's involved in the preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Role in Steric Effects and Rotational Isomerism
The compound is associated with stable rotamers and rotational isomerism. For instance, rotational isomers of several 9-[2-(substituted carbonyl)-1-naphthyl]fluorenes exhibit steric effects and barriers to rotation, influencing the relative stability and population of rotamers (Saito & Ōki, 1982).
Contribution to Self-assembled Structures
The compound contributes to the self-assembly of structures. Fmoc modified aliphatic amino acids, including this compound, form various morphologies under different conditions, such as flower-like, tube-like, and fibres-like self-assembled structures. This behavior underlines its potential in designing novel self-assembled architectures with controllable functions (Gour et al., 2021).
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWTTXWFWZKELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373274 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid | |
CAS RN |
269078-81-1 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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